![molecular formula C12H12N4O2 B2763643 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid CAS No. 488096-41-9](/img/structure/B2763643.png)
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid is an organic compound that features a diazenyl group (-N=N-) linking a benzoic acid moiety to a pyrazole ring. This compound is notable for its potential applications in various fields, including materials science, medicinal chemistry, and as a ligand in coordination chemistry. The presence of the diazenyl group imparts unique electronic properties, making it a subject of interest for researchers exploring azo compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid typically involves the diazotization of 3,5-dimethyl-1H-pyrazole followed by a coupling reaction with benzoic acid. The general steps are as follows:
Diazotization: 3,5-dimethyl-1H-pyrazole is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzoic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions would be essential to achieve the desired product quality.
化学反应分析
Types of Reactions
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vivid colors.
作用机制
The mechanism of action of 2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid involves its interaction with molecular targets through the diazenyl group. This group can participate in electron transfer reactions, making the compound a potential redox-active agent. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid: Similar structure with an imidazole ring instead of a pyrazole ring.
2-[(E)-(2-hydroxy naphthalen-1-yl)diazenyl]benzoic acid: Features a naphthalene ring, providing different electronic properties.
Uniqueness
2-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid is unique due to the presence of the 3,5-dimethyl-1H-pyrazole ring, which can influence its electronic properties and reactivity. This makes it distinct from other azo compounds and potentially useful in applications where specific electronic characteristics are desired.
属性
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-11(8(2)14-13-7)16-15-10-6-4-3-5-9(10)12(17)18/h3-6H,1-2H3,(H,13,14)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRXJGQEJPHSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2763560.png)
![(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2763561.png)
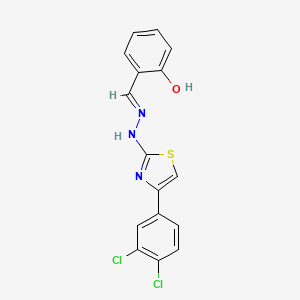
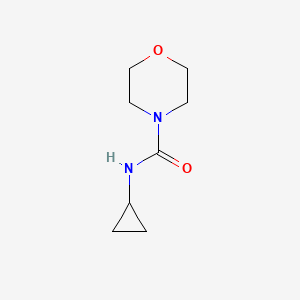
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2763569.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2763570.png)
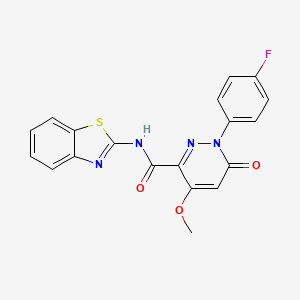
![2-(3,4-dimethylphenyl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2763572.png)

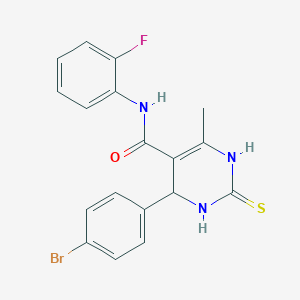
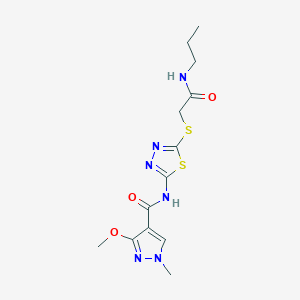
![2-Methyl-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride](/img/structure/B2763580.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2763581.png)
![(1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2763582.png)
